- Carboxylation of styrenes with CBr4 and DMSO via cooperative photoredox and cobalt catalysisRSC Advances, 2017, 7(19), 11233-11243,
Cas no 91-48-5 (α-Phenylcinnamic Acid)

α-Phenylcinnamic Acid structure
상품 이름:α-Phenylcinnamic Acid
α-Phenylcinnamic Acid 화학적 및 물리적 성질
이름 및 식별자
-
- alpha-Phenylcinnamic acid
- a-Phenyl-trans-cinnamic acid, Pract.
- a-(Phenylmethylene)benzeneacetic acid, Pract.
- (2E)-2,3-diphenylprop-2-enoic acid
- 2,3-Diphenylacrylic Acid
- (2E)-2,3-Diphenylacrylic acid
- α-Phenylcinnamic Aci
- α-Phenylcinnamic acid
- &alpha
- (E)-2,3-Diphenyl-2-propenoic acid
- (E)-2,3-Diphenylacrylic acid
- trans-2,3-Diphenyl-2-propenoic acid
- trans-2,3-Diphenylacrylic acid
- trans-2,3-Diphenylpropenoic acid
- (αE)-α-(Phenylmethylene)benzeneacetic acid (ACI)
- Acrylic acid, 2,3-diphenyl-, (E)- (8CI)
- Acrylic acid, 2,3-diphenyl-, trans- (5CI)
- Benzeneacetic acid, α-(phenylmethylene)-, (E)- (ZCI)
- (E)-2,3-Diphenylpropenoic acid
- (E)-α-(Phenylmethylene)benzeneacetic acid
- (E)-α-Phenylcinnamic acid
- (E)-α-Stilbenecarboxylic acid
- trans-α-Phenylcinnamic acid
- Benzeneacetic acid, .alpha.-(phenylmethylene)-, (E)-
- Benzeneacetic acid, (E)-
- 2-Phenylcinnamic acid
- trans-.alpha.-Phenylcinnamic acid
- Cinnamic acid, .alpha.-phenyl-
- cis-alpha-Phenylcinnamic acid
- (E)-.alpha.-Phenylcinnamic acid
- NSC-83528
- (E)-2,3-diphenyl-acrylic acid
- MFCD00004252
- .ALPHA.-PHENYLCINNAMIC ACID [MI]
- (E)-2,3-diphenylprop-2-enoic acid
- Acrylic acid,3-diphenyl-
- alpha-Phenylcinnamic acid, (E)-
- DTXSID00871015
- AKOS002286967
- Atropic acid, .beta.-phenyl-
- Q4734916
- NSC40614
- NS00041107
- (E)-.alpha.-Stilbenecarboxylic acid
- alpha-Phenylcinnamate
- alpha-Phenyl-trans-cinnamic acid
- (Z)-2,3-diphenylacrylic acid
- CHEMBL1980291
- .alpha.-Phenylcinnamic acid (cis-form)
- BDBM50429337
- EINECS 202-069-4
- CS-0259613
- NSC-40614
- 3368-16-9
- .alpha.,.beta.-Diphenyl acrylic acid, trans-
- MLS000737021
- BBL009868
- (E)-phenylcinnamic acid
- alpha-Phenylcinnamic acid, 97%
- (2E)-2,3-Diphenyl-2-propenoic acid #
- .alpha.-Phenylcinnamic acid, (E)-
- Benzeneacetic acid, .alpha.-(phenylmethylene)-
- 2-Propenoic acid,3-diphenyl-
- Acrylic acid,3-diphenyl-, (E)-
- STK298626
- (e)-alpha-phenylcinnamic acid
- trans-Stilbene-.alpha.-carboxylic acid
- 91-48-5
- .alpha.-Phenylcinnamic acid
- Acrylic acid, 2,3-diphenyl-, (E)-
- 0PKH62904B
- 2,3-diphenylprop-2-enoic acid
- .alpha.-Phenylcinnamic acid (trans-form)
- Z56934842
- NSC 40614
- .ALPHA.-PHENYLCINNAMIC ACID TRANS-FORM [MI]
- cis-Stilbene-.alpha.-carboxylic acid
- D92103
- EN300-17442
- ACRYLIC ACID, 2,3-DIPHENYL-, TRANS-
- NSC83528
- EN300-7372860
- 2,3-diphenyl-acrylic acid
- NSC 83528
- UNII-0PKH62904B
- ALBB-025747
- .alpha.-Stilbenecarboxylic acid
- STR05165
- Benzeneacetic acid, alpha-(phenylmethylene)-
- E-2,3-diphenylpropenoic acid
- α-Phenylcinnamic Acid
-
- MDL: MFCD00066589
- 인치: 1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
- InChIKey: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
- 미소: C(/C1C=CC=CC=1)(\C(=O)O)=C/C1C=CC=CC=1
- BRN: 1911342
계산된 속성
- 정밀분자량: 224.08400
- 동위원소 질량: 224.084
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 3
- 복잡도: 281
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 1
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 토폴로지 분자 극성 표면적: 37.3
- 소수점 매개변수 계산 참조값(XlogP): 3.5
실험적 성질
- 색과 성상: 연황색 분말
- 밀도: 1.198
- 융해점: 172.0 to 176.0 deg-C
- 비등점: 325.66°C (rough estimate)
- 플래시 포인트: 239.8ºC
- 굴절률: 1.6530 (estimate)
- 안정성: Stable. Incompatible with strong oxidizing agents.
- PSA: 37.30000
- LogP: 3.31180
- 머크: 7281
- 산도 계수(pKa): 4.8 in 60% ethanol
α-Phenylcinnamic Acid 보안 정보
-
기호:
- 제시어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S24/25
- 위험 용어:R36/37/38
α-Phenylcinnamic Acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | STR05165-100MG |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | >95% | 100MG |
£120.00 | 2023-04-18 | |
Enamine | EN300-7372860-2.5g |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | 95.0% | 2.5g |
$64.0 | 2025-03-21 | |
Enamine | EN300-7372860-0.05g |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1300-25g |
α-Phenylcinnamic Acid |
91-48-5 | 98.0%(T) | 25g |
¥1370.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1300-25G |
α-Phenylcinnamic Acid |
91-48-5 | >98.0%(T) | 25g |
¥1040.00 | 2024-04-15 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151449-25G |
α-Phenylcinnamic Acid |
91-48-5 | >98.0%(T) | 25g |
¥518.90 | 2023-09-04 | |
Enamine | EN300-17442-0.1g |
2,3-diphenylprop-2-enoic acid |
91-48-5 | 90% | 0.1g |
$24.0 | 2023-09-20 | |
Key Organics Ltd | STR05165-10G |
(2E)-2,3-diphenylprop-2-enoic acid |
91-48-5 | >95% | 10g |
£150.00 | 2025-02-08 | |
Enamine | EN300-17442-10g |
2,3-diphenylprop-2-enoic acid |
91-48-5 | 90% | 10g |
$355.0 | 2023-09-20 | |
Enamine | EN300-17442-0.25g |
2,3-diphenylprop-2-enoic acid |
91-48-5 | 90% | 0.25g |
$34.0 | 2023-09-20 |
α-Phenylcinnamic Acid 합성 방법
합성회로 1
합성회로 2
반응 조건
1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane
참조
- Carbonylation of vinyl halides with carbonylcobaltJournal of the Chemical Society, 1989, (1), 73-6,
합성회로 3
반응 조건
1.1 Reagents: Chlorotrimethylsilane Solvents: Tetrahydrofuran
참조
- New Convenient One-Pot Methods of Conversion of Alkynes to Cyclobutenediones or α,β-Unsaturated Carboxylic Acids Using Novel Reactive Iron Carbonyl ReagentsJournal of Organic Chemistry, 1998, 63(15), 4930-4935,
합성회로 4
합성회로 5
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 48 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
- Alkyne and Reversible Nitrile Activation: N,N'-Diamidocarbene-Facilitated Synthesis of Cyclopropenes, Cyclopropenones, and AzirinesJournal of the American Chemical Society, 2012, 134(14), 6116-6119,
합성회로 6
반응 조건
1.1 Reagents: Isopropanol , Manganese Catalysts: Bathocuproine , Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylformamide ; 36 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Ni-Catalyzed Regioselective Hydrocarboxylation of Alkynes with CO2 by Using Simple Alcohols as Proton SourcesJournal of the American Chemical Society, 2015, 137(28), 8924-8927,
합성회로 7
반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C
참조
- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2Chinese Journal of Catalysis, 2022, 43(7), 1642-1651,
합성회로 8
반응 조건
1.1 Reagents: Triethylamine Solvents: Ethanol
참조
- Quantitative aspects of radical addition. I. The addition of bromotrichloromethane to cis- and trans-stilbeneJournal of the Chemical Society, 1962, 4154, 4154-63,
합성회로 9
반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 5 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSOARKIVOC (Gainesville, 2003, (10), 382-389,
합성회로 10
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 45 min, 60 °C; 60 °C → 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
참조
- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent systemJournal of Organometallic Chemistry, 2012, 705, 30-33,
합성회로 11
반응 조건
1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(dibenzylideneacetone)dipalladium , [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloroc… Solvents: Toluene ; 15 min, rt
1.2 Reagents: Acetic anhydride ; 36 h, 100 °C
1.2 Reagents: Acetic anhydride ; 36 h, 100 °C
참조
- The synergistic copper/ppm Pd-catalyzed hydrocarboxylation of alkynes with formic acid as a CO surrogate as well as a hydrogen source: an alternative indirect utilization of CO2Green Chemistry, 2021, 23(20), 8089-8095,
합성회로 12
반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 25 °C; 0.5 h, 25 °C; 25 °C → 60 °C; 0.5 h, 60 °C; 60 °C → 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
1.2 Reagents: Acetic acid ; rt; 1 h, rt
1.3 Solvents: Dichloromethane ; 1 h, 25 °C
1.4 25 °C; 10 h, 25 °C
1.5 Reagents: Dichloromethane Solvents: Acetone ; 25 °C
참조
- Stereoselective synthesis of α,β-unsaturated carboxylic acids from alkynes using the Fe(CO)5/t-BuOK/AcOH/CH2Cl2 reagent systemJournal of Organometallic Chemistry, 2012, 705, 30-33,
합성회로 13
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Water
참조
- A simple and efficient route to 2-alkyl-2-alkenoic acids and 2-phenyl-2-alkenoic acids by the Horner synthesis. Application to the stereoselective synthesis of the pheromone maniconeSynthesis, 1986, (9), 790-2,
합성회로 14
합성회로 15
반응 조건
1.1 Reagents: 4,5-Bis(diphenylphosphino)-9,9-dimethyl-9H-xanthene-2,7-disulfonic acid Catalysts: Palladium diacetate Solvents: Water ; 5 min
1.2 24 h, 3 bar, 100 °C; 0 °C
1.2 24 h, 3 bar, 100 °C; 0 °C
참조
- Access to α,β-unsaturated carboxylic acids through water-soluble palladium catalyzed hydroxycarbonylation of alkynes using water as the solventCatalysis Science & Technology, 2021, 11(14), 4708-4713,
합성회로 16
반응 조건
1.1 Reagents: Pyridine Solvents: Acetic anhydride ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; overnight, acidified, rt
참조
- Synthesis of combretastatin analogs: evaluation of in vitro anticancer activity and molecular docking studiesMedicinal Chemistry Research, 2012, 21(11), 3720-3729,
합성회로 17
반응 조건
1.1 Reagents: Formic-13C acid Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 12 h, 80 °C
참조
- Efficient hydrocarboxylation of alkynes based on carbodiimide-regulated in situ CO generation from HCOOH: An alternative indirect utilization of CO2Chinese Journal of Catalysis, 2022, 43(7), 1642-1651,
합성회로 18
반응 조건
1.1 Reagents: Methyl iodide , Calcium hydroxide Catalysts: Dicobalt octacarbonyl Solvents: Methanol , 1,4-Dioxane
참조
- Carbonylation of vinyl halides with carbonylcobaltJournal of the Chemical Society, 1989, (1), 73-6,
합성회로 19
반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; 120 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Elimination vs. substitution in the reaction of 3-stannyl esters and 3-stannyl nitriles with sodium tert-butoxide in DMSOARKIVOC (Gainesville, 2003, (10), 382-389,
합성회로 20
반응 조건
1.1 Reagents: Triethylamine Solvents: Acetic anhydride ; 24 h, heated
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
참조
- C2-Symmetric Cinchona Alkaloid Derivatives: Versatile Catalysts for the Enantioselective C-C Bond Forming Conjugate Addition of Nucleophiles to Simple α,β-Unsaturated Acyl PyrazolesChemistrySelect, 2020, 5(48), 15190-15194,
합성회로 21
합성회로 22
합성회로 23
반응 조건
1.1 Reagents: Bromobenzene , Cesium carbonate , Water Catalysts: Tri-m-tolylphosphine , Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,2-Dichloroethane ; 18 h, 130 °C
참조
- Strain-Release-Driven Phosphine and Rhodium Catalysis: Facile Synthesis of Unsymmetrical Tetrasubstituted AlkenesACS Catalysis, 2023, 13(15), 10425-10434,
합성회로 24
α-Phenylcinnamic Acid Raw materials
- 4,8-Diazaspiro[2.5]oct-1-ene-5,7-dione, 6,6-dimethyl-1,2-diphenyl-4,8-bis(2,4,6-trimethylphenyl)-
- Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
- tri-μ-carbonylhexacarbonyldiiron
- Benzene, 1,1'-[(1E)-1-bromo-1,2-ethenediyl]bis-
- trans-Stilbene
- Diphenylacetylene
- Benzene, 1,1'-[(1Z)-1-bromo-1,2-ethenediyl]bis-
- Bibenzyl, α-bromo-α'-(trichloromethyl)- (7CI)
- Benzeneacetic acid, α-(diethoxyphosphinyl)-
- Diphenylcyclopropenone
- Benzaldehyde
- cis-Stilbene
α-Phenylcinnamic Acid Preparation Products
α-Phenylcinnamic Acid 관련 문헌
-
Takuya Mameda,Mio Shimogaki,Yasuaki Okamoto,Takashi Sugimura Catal. Sci. Technol. 2022 12 7065
-
Ying Wang,Zhi-Hua Yu,Hu-Fei Zheng,De-Qing Shi Org. Biomol. Chem. 2012 10 7739
-
Rajdip Dey,Biswajit Bhattacharya,Enrique Colacio,Debajyoti Ghoshal Dalton Trans. 2013 42 2094
-
Timothy G. Larocque,Anna C. Badaj,Sarim Dastgir,Gino G. Lavoie Dalton Trans. 2011 40 12705
-
Gy?rgy Sz?ll?si Catal. Sci. Technol. 2018 8 389
91-48-5 (α-Phenylcinnamic Acid) 관련 제품
- 16110-98-8(2-Phenylmaleic acid)
- 91-47-4((Z)-2,3-diphenylacrylic Acid)
- 20432-26-2((2E)-2-phenylbut-2-enoic acid)
- 14381-41-0(bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid)
- 2034506-39-1(N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 152870-72-9(2-(propan-2-ylsulfanyl)pyridine-3-carboxylic acid)
- 1807184-54-8(Ethyl 5-cyano-2-difluoromethoxy-4-methoxybenzoate)
- 6923-52-0(antimony triacetate)
- 1805616-40-3(Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-6-acetate)
- 2308463-97-8(2-(2S)-1-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidin-2-ylacetic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:91-48-5)α-Phenylcinnamic Acid

순결:99%
재다:25g
가격 ($):248.0